Enhanced Lipophilicity vs. Des-Propyl Analog
The addition of a 3-propyl group significantly increases lipophilicity compared to the des-propyl analog, 2-(4-methylphenyl)quinoline. This is a direct consequence of the added alkyl chain and is a primary driver of differential membrane interaction and tissue distribution , .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 5.16 |
| Comparator Or Baseline | 2-(4-Methylphenyl)quinoline (CAS 24667-94-5): 4.21 |
| Quantified Difference | +0.95 log unit (approx. 9-fold increase in partition coefficient) |
| Conditions | Computed property (XLogP3 / ACD/LogP) |
Why This Matters
This increase in LogP suggests improved passive membrane permeability and altered tissue distribution, which are critical parameters in lead optimization for oral bioavailability or CNS penetration.
